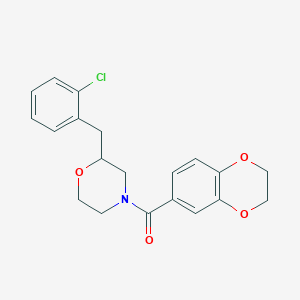
2-(2-chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. The compound has been shown to enhance the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Additionally, the compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of several neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit its effects at low doses, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine. One of the main areas of focus is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the compound's exact mechanism of action and to identify any potential side effects or toxicity.
Conclusion:
In conclusion, 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity make it an attractive option for researchers, and its anxiolytic, antidepressant, and neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine involves the reaction of 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of thionyl chloride and morpholine. The yield of the compound is reported to be around 75%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
The compound has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, the compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-4-2-1-3-14(17)11-16-13-22(7-8-24-16)20(23)15-5-6-18-19(12-15)26-10-9-25-18/h1-6,12,16H,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDESCRWJYODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6122603.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)

![3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6122620.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)

![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)

![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)